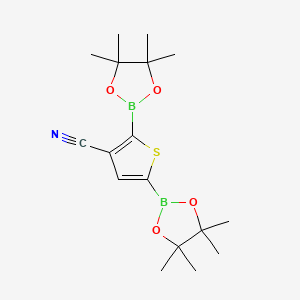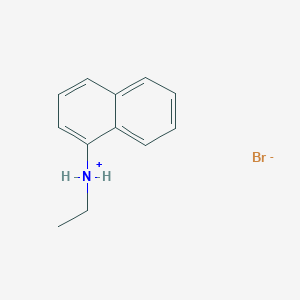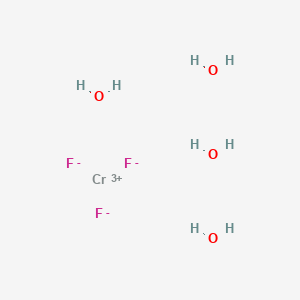
1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone is an organic compound characterized by the presence of a phenyl group attached to a dioxolane ring via an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of eco-friendly reductants like glucose in alkaline medium has also been explored .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as NaBH4 and LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: NaBH4, LiAlH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, preventing unwanted reactions during synthesis . The phenyl group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and co-monomer in polyacetals.
Uniqueness: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone is unique due to its specific combination of a phenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-(1,3-dioxolan-4-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-7-13-8-14-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRYEMSEEJSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)


![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)










